2-bromo-1-(3-chloro-2-methylphenyl)ethan-1-one
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Overview
Description
2-bromo-1-(3-chloro-2-methylphenyl)ethan-1-one is an organic compound with the molecular formula C9H8BrClO It is a brominated and chlorinated derivative of ethanone, characterized by the presence of both bromine and chlorine atoms attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(3-chloro-2-methylphenyl)ethan-1-one typically involves the bromination of 1-(3-chloro-2-methylphenyl)ethan-1-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
2-bromo-1-(3-chloro-2-methylphenyl)ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Major Products Formed
Substitution: Formation of substituted ethanone derivatives.
Reduction: Formation of 2-bromo-1-(3-chloro-2-methylphenyl)ethanol.
Oxidation: Formation of 2-bromo-1-(3-chloro-2-methylphenyl)acetic acid.
Scientific Research Applications
2-bromo-1-(3-chloro-2-methylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2-bromo-1-(3-chloro-2-methylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-1-(4-chloro-2-methylphenyl)ethan-1-one
- 2-bromo-1-(3-chloro-4-methylphenyl)ethan-1-one
- 2-bromo-1-(3-chloro-2-ethylphenyl)ethan-1-one
Uniqueness
2-bromo-1-(3-chloro-2-methylphenyl)ethan-1-one is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with other molecules. This unique structure can result in distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
1368683-20-8 |
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Molecular Formula |
C9H8BrClO |
Molecular Weight |
247.51 g/mol |
IUPAC Name |
2-bromo-1-(3-chloro-2-methylphenyl)ethanone |
InChI |
InChI=1S/C9H8BrClO/c1-6-7(9(12)5-10)3-2-4-8(6)11/h2-4H,5H2,1H3 |
InChI Key |
XWXBXCYMHSYYGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C(=O)CBr |
Purity |
95 |
Origin of Product |
United States |
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